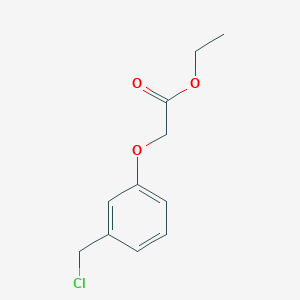

Ethyl 3-(chloromethyl)phenoxyacetate

Description

Ethyl 3-(chloromethyl)phenoxyacetate is a chlorinated phenoxyacetic acid derivative with applications in organic synthesis, agrochemicals, and pharmaceuticals. Structurally, it consists of a phenoxyacetate backbone substituted with a chloromethyl group at the 3-position of the aromatic ring and an ethyl ester functional group. This compound is typically synthesized via nucleophilic substitution or condensation reactions involving chloroacetylating agents and phenolic precursors. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilic character at the benzylic position, making it a versatile intermediate for further functionalization (e.g., alkylation, cyclization) .

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

ethyl 2-[3-(chloromethyl)phenoxy]acetate |

InChI |

InChI=1S/C11H13ClO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3 |

InChI Key |

HFIGMKDWQUAIMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-(chloromethyl)phenoxyacetate shares structural similarities with several substituted phenoxyacetates and chloroacetate esters. Key analogues include:

Key Observations :

- Chlorine Position: Chlorine at the 3-position (target compound) vs. 4-position (e.g., ) alters steric and electronic profiles.

- Functional Groups: The presence of a β-ketoester (e.g., ) or formyl group () diversifies reactivity. This compound lacks these groups, limiting its use in coordination chemistry but enhancing stability under basic conditions.

Physicochemical Properties

Notes: The higher molecular weight and density of this compound compared to Ethyl 4-chloroacetoacetate reflect its larger aromatic system.

Critical Research Findings

- Reactivity: The chloromethyl group undergoes nucleophilic displacement with amines or thiols, enabling access to heterocycles (e.g., chromenones) via Pechmann-Duisberg reactions .

- Catalytic Applications : Chiral Lewis acids enable enantioselective transformations of analogous chloroacetates, though this remains unexplored for the target compound .

- Environmental Impact: Chlorinated phenoxyacetates exhibit persistence in soil, necessitating biodegradation studies (data lacking for the target compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.